molecular formula C13H16Cl2N2O3S B2741900 2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 923756-39-2

2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No. B2741900
CAS RN: 923756-39-2
M. Wt: 351.24
InChI Key: NMKMSYQBPDKDDV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C13H16Cl2N2O3S . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 351.25 . Further physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation .

properties

IUPAC Name

2-chloro-N-(4-chloro-3-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c14-9-13(18)16-10-4-5-11(15)12(8-10)21(19,20)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKMSYQBPDKDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]acetamide

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